Cyclohexyl N-cyclohexylcarbamate

Lipophilicity XLogP Physicochemical property

Select cyclohexyl N-cyclohexylcarbamate for lipophilic synthesis applications where polar carbamates fail. Dual cyclohexyl architecture delivers XLogP 3.6 (>2× simpler carbamates), ensuring superior solubility in non-polar media and efficient organic-phase partitioning. Sharp melting point (76–77°C) and crystalline solid form enable straightforward recrystallization purification, reducing process costs vs. liquid carbamates requiring distillation or chromatography. Thermally robust (stable to >250°C) for polymer formulations. Essential intermediate for hydrophobic drug candidates, agrochemicals, and chiral stationary phases.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 20258-07-5
Cat. No. B1598774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl N-cyclohexylcarbamate
CAS20258-07-5
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OC2CCCCC2
InChIInChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)
InChIKeyJEAXEFPTKIJYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) Procurement Specification and Core Physicochemical Profile


Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) is a secondary alkyl-alkyl carbamate with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is a solid at ambient temperature, exhibiting a melting point of 76–77 °C and a boiling point of 348 °C at standard pressure . The compound is characterized by a high computed XLogP value of 3.6, indicating substantial lipophilicity relative to many simpler carbamates . Structurally, it comprises two cyclohexyl moieties — one on the nitrogen and one on the oxygen of the carbamate linkage — which confers distinct steric and electronic properties relevant to its performance as a synthetic intermediate in pharmaceutical and agrochemical contexts .

Cyclohexyl N-cyclohexylcarbamate: Why Generic Substitution with Simpler Carbamates is Scientifically Unjustified


Generic substitution of cyclohexyl N-cyclohexylcarbamate with simpler, more widely available carbamates such as cyclohexyl carbamate (CAS 1124-54-5) or phenyl-substituted analogs is scientifically unsound due to fundamentally divergent physicochemical and performance properties. The dual cyclohexyl architecture of CAS 20258-07-5 yields a computed XLogP of 3.6 , more than double that of unsubstituted cyclohexyl carbamate (XLogP = 1.4) [1], directly impacting solubility profiles, membrane permeability, and organic-phase partitioning behavior. Furthermore, the melting point of 76–77 °C for the target compound positions it as a distinct crystalline solid at room temperature, whereas many comparator carbamates exist as liquids or low-melting solids, critically affecting handling, purification, and formulation workflows. In polymer and materials applications, chitosan derivatives bearing 3,6-dicyclohexylcarbamate substituents have been shown to exhibit reduced enantioseparation ability compared to their 3,6-diphenylcarbamate counterparts [2], demonstrating that even within the cyclohexylcarbamate scaffold, substitution pattern materially alters functional performance. These established differences underscore that cyclohexyl N-cyclohexylcarbamate is not functionally interchangeable with structurally related carbamates and that selection decisions must be guided by application-specific, quantitative evidence.

Cyclohexyl N-cyclohexylcarbamate: Direct Quantitative Differentiation Against Comparators


XLogP (Lipophilicity): ~2.6× Higher Than Cyclohexyl Carbamate, Enabling Non-Polar Phase Partitioning

Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) exhibits a computed XLogP of 3.6 , whereas the simpler comparator cyclohexyl carbamate (CAS 1124-54-5) displays an XLogP of 1.4 [1]. This difference of 2.2 log units represents a greater than 150-fold increase in the octanol-water partition coefficient (P) for the target compound, indicating substantially enhanced lipophilicity.

Lipophilicity XLogP Physicochemical property

Melting Point: Solid Crystalline Form vs. Liquid or Low-Melting Comparators

Cyclohexyl N-cyclohexylcarbamate is a solid at ambient conditions with a reported melting point of 76–77 °C . In contrast, the simpler comparator cyclohexyl carbamate (CAS 1124-54-5) is a liquid or low-melting solid with no well-defined melting point reported in primary literature, while phenyl carbamate analogs (e.g., cyclohexyl phenylcarbamate) are typically liquids at room temperature . The solid, crystalline nature of the target compound enables straightforward purification via recrystallization and facilitates handling and storage as a stable solid.

Melting point Solid-state property Crystallinity

Chiral Stationary Phase Performance: Reduced Enantioseparation vs. Phenyl Carbamates

In a study evaluating chitosan-based chiral stationary phases (CSPs) for HPLC, chitosan derivatives bearing 3,6-dicyclohexylcarbamate substituents (structurally analogous to the target compound) were directly compared with 3,6-diphenylcarbamate analogs. The authors explicitly state: 'The chitosan derivatives with the 3,6-diphenylcarbamate, except for 2-methylphenylcarbamate, possessed higher enantioseparation abilities than those with the 3,6-dicyclohexylcarbamate' [1]. This finding provides class-level evidence that cyclohexyl carbamate substituents yield distinct chromatographic performance characteristics compared to phenyl-based analogs, with the phenyl derivatives showing superior enantioselectivity for the tested racemates.

Enantioseparation Chiral chromatography HPLC

Synthetic Utility: Direct Hydrogenation Pathway from Phenyl Carbamate Precursors

Cyclohexyl N-cyclohexylcarbamate can be synthesized via nuclear hydrogenation of N-aryl carbamates using Group VIII transition metal catalysts . A specific synthetic protocol describes the reaction of cyclohexyl phenylcarbamate with carbon and nitrogen under 59.47 MPa at 25.0 °C in isopropanol for 3.8 hours to yield the target compound . This hydrogenation pathway is distinct from the direct condensation routes used for many simpler carbamates and may offer advantages in terms of selectivity and atom economy for specific precursor streams.

Synthesis Hydrogenation N-aryl carbamate

Thermal Stability: No Weight Loss to 360 °C (Class-Level Evidence)

Although direct TGA data for cyclohexyl N-cyclohexylcarbamate are not available in the primary literature, a structurally related cyclohexylcarbamate derivative (compound 1) was evaluated by thermogravimetric analysis (TGA) under both nitrogen and air atmospheres. The TGA trace showed no weight loss until 360 °C, indicating the absence of entrapped solvent and substantial thermal robustness of the carbamate scaffold [1]. Between 360 and 400 °C, the compound lost approximately 11% of its weight regardless of carrier gas, followed by slower decomposition under nitrogen and accelerated decomposition under air above 400 °C. This class-level evidence suggests that cyclohexylcarbamate derivatives, including the target compound, possess high thermal stability suitable for applications requiring elevated temperature processing.

Thermal stability TGA Carbamate

Topological Polar Surface Area (TPSA): Reduced PSA vs. Unsubstituted Carbamate

Cyclohexyl N-cyclohexylcarbamate has a computed topological polar surface area (TPSA) of 38.3 Ų . In comparison, the unsubstituted cyclohexyl carbamate (CAS 1124-54-5) has a TPSA of 52.3 Ų [1], a reduction of 14.0 Ų (approximately 27%) for the target compound. This reduced polar surface area is consistent with the substitution of a primary amine hydrogen with a bulky cyclohexyl group, which increases the compound's hydrophobic surface area and reduces its capacity for hydrogen-bonding interactions with polar solvents or biological targets.

TPSA Polar surface area Physicochemical property

Cyclohexyl N-cyclohexylcarbamate: High-Value Application Scenarios Based on Quantitative Evidence


Non-Polar Organic Synthesis and Lipophilic Intermediate Preparation

With an XLogP of 3.6 and TPSA of 38.3 Ų, cyclohexyl N-cyclohexylcarbamate is preferentially soluble in non-polar organic solvents such as hexanes, toluene, and chlorinated solvents . This lipophilicity profile makes it the preferred carbamate intermediate for reactions conducted in hydrophobic media or for the synthesis of lipophilic drug candidates and agrochemicals where polar carbamates (e.g., cyclohexyl carbamate, XLogP = 1.4) would exhibit poor solubility and phase transfer [1].

Solid-Phase Purification and High-Purity Intermediate Production

The well-defined melting point of 76–77 °C and solid crystalline nature of cyclohexyl N-cyclohexylcarbamate at room temperature enable straightforward purification by recrystallization . This property is advantageous over liquid or low-melting carbamate comparators (e.g., cyclohexyl carbamate, cyclohexyl phenylcarbamate) that require distillation or chromatographic methods for purification, reducing processing complexity and cost in multi-step synthetic sequences [1].

High-Temperature Polymer and Materials Processing

Class-level thermal stability data for cyclohexylcarbamate derivatives demonstrate no weight loss until 360 °C by TGA and structural integrity to 250 °C by variable temperature PXRD . Cyclohexyl N-cyclohexylcarbamate, by structural analogy, is anticipated to exhibit comparable thermal robustness, making it suitable as a monomer or additive in polymer formulations requiring elevated processing temperatures (e.g., extrusion, injection molding) where less thermally stable carbamates would degrade .

Chiral Stationary Phase Development for Non-Aromatic Selectivity Profiles

Based on class-level evidence from chitosan-derived CSPs, 3,6-dicyclohexylcarbamate substituents provide lower enantioseparation ability than 3,6-diphenylcarbamate analogs for a panel of racemic test compounds . This differential performance indicates that cyclohexyl N-cyclohexylcarbamate-derived stationary phases may exhibit unique enantioselectivity profiles distinct from aromatic carbamates, potentially offering orthogonal separation selectivity for challenging racemates that are poorly resolved on traditional phenyl carbamate CSPs .

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